Sulfuric acid;ZINC;hydrate

Description

Zinc sulfate hydrate refers to a group of inorganic compounds with the general formula $ \text{ZnSO}4 \cdot n\text{H}2\text{O} $, where $ n $ denotes the number of water molecules in the hydrate structure. The most common forms include:

- Zinc sulfate monohydrate ($ \text{ZnSO}4 \cdot \text{H}2\text{O} $, CAS 7446-19-7) ,

- Zinc sulfate heptahydrate ($ \text{ZnSO}4 \cdot 7\text{H}2\text{O} $, CAS 7446-20-0) .

These compounds are produced via the reaction of zinc or zinc oxide with sulfuric acid. Industrial production often involves roasting zinc sulfide ores, generating sulfur dioxide, which is subsequently converted to sulfuric acid—a critical reagent in zinc metallurgy . Zinc sulfate hydrates are widely used in fertilizers, animal feed supplements, water treatment, and pharmaceuticals due to their high solubility and bioavailability of zinc ions .

Properties

IUPAC Name |

sulfuric acid;zinc;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S.H2O.Zn/c1-5(2,3)4;;/h(H2,1,2,3,4);1H2; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNYADCLSDCSHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.OS(=O)(=O)O.[Zn] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4O5SZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13986-24-8 | |

| Details | Compound: Sulfuric acid, zinc salt, hydrate (1:1:6) | |

| Record name | Sulfuric acid, zinc salt, hydrate (1:1:6) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13986-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

181.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7446-19-7, 7446-20-0 | |

| Record name | Zinc sulfate monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7446-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc sulfate heptahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7446-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Zinc sulfate can be synthesized through several methods:

Reaction with Sulfuric Acid: Zinc metal reacts with sulfuric acid to produce zinc sulfate and hydrogen gas[ \text{Zn} + \text{H}_2\text{SO}_4 + 7\text{H}_2\text{O} \rightarrow \text{ZnSO}_4 \cdot 7\text{H}_2\text{O} + \text{H}_2 ]

Reaction with Zinc Oxide: High-purity zinc oxide reacts with sulfuric acid to form zinc sulfate and water[ \text{ZnO} + \text{H}_2\text{SO}_4 \rightarrow \text{ZnSO}_4 + \text{H}_2\text{O} ]

Reaction with Zinc Carbonate: Zinc carbonate reacts with sulfuric acid to produce zinc sulfate, water, and carbon dioxide[ \text{ZnCO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{ZnSO}_4 + \text{H}_2\text{O} + \text{CO}_2 ]

Industrial Production Methods

Industrially, zinc sulfate is produced by treating virtually any zinc-containing material (metal, minerals, oxides) with sulfuric acid. The reaction conditions are controlled to ensure the complete conversion of zinc to zinc sulfate. The resulting solution is then evaporated to crystallize the zinc sulfate, which can be further purified if necessary .

Chemical Reactions Analysis

Dilute Sulfuric Acid (Standard Conditions)

Zinc reacts with dilute sulfuric acid (1 M) to form zinc sulfate and hydrogen gas:

This reaction occurs via simple displacement, where zinc (oxidation state 0) reduces hydrogen ions () to , while itself oxidizing to .

Concentrated Sulfuric Acid (Non-Standard Conditions)

With concentrated sulfuric acid (), the reaction becomes more complex. Sulfur in (oxidation state +6) is reduced to sulfur dioxide () or hydrogen sulfide (), depending on acid strength and temperature . For example:

The electron-transfer method balances oxidation () and reduction () steps .

Role of Hydrates

Zinc sulfate hydrates () form during crystallization. Common hydrates include:

-

Heptahydrate (): Forms at low temperatures () and neutral pH .

-

Monohydrate (): Stable at higher temperatures during acid concentration .

Acid Concentration

| Acid Concentration | Primary Products | Byproducts |

|---|---|---|

| , | Trace | |

| , | Minimal | |

| , | (early stage) |

Higher concentrations favor due to stronger oxidative power .

Temperature and Catalysts

-

Temperature : At , reacts with to yield and sulfur with 98% efficiency .

-

Catalysts : Copper ions () accelerate hydrogen production by displacing and creating active sites .

Reaction Kinetics

Scientific Research Applications

Agricultural Applications

Zinc sulfate heptahydrate plays a crucial role in agriculture as a micronutrient in fertilizers. Its applications include:

- Fertilizers : Used to supplement zinc in crops, promoting better growth and yield.

- Animal Feed : Added to livestock feed to prevent zinc deficiency.

- Pest Control : Acts as a biocide in agricultural sprays to control pests and diseases.

Table 1: Agricultural Uses of Zinc Sulfate Heptahydrate

| Application | Description |

|---|---|

| Fertilizers | Enhances plant growth by supplying essential zinc |

| Animal Feed | Prevents zinc deficiency in livestock |

| Pest Control | Used in sprays to manage agricultural pests |

Manufacturing Applications

In the manufacturing sector, zinc sulfate heptahydrate is utilized in several processes:

- Rayon Production : Acts as a coagulant in the production of rayon fibers.

- Electroplating : Serves as an electrolyte in zinc electroplating processes.

- Pigment Production : A precursor for lithopone, a pigment used in paints.

Table 2: Manufacturing Uses of Zinc Sulfate Heptahydrate

| Application | Description |

|---|---|

| Rayon Production | Coagulant for fiber production |

| Electroplating | Electrolyte for metal surface treatment |

| Pigment Production | Precursor for lithopone pigment |

Medical Applications

Zinc sulfate heptahydrate is also significant in the medical field:

- Dietary Supplements : Used to treat and prevent zinc deficiency.

- Oral Rehydration Therapy (ORT) : Combined with other treatments for dehydration.

- Pharmaceuticals : Utilized as an active ingredient in various medications.

Table 3: Medical Uses of Zinc Sulfate Heptahydrate

| Application | Description |

|---|---|

| Dietary Supplements | Treats zinc deficiency |

| Oral Rehydration | A component of rehydration solutions |

| Pharmaceuticals | Active ingredient in medications |

Case Study 1: Agricultural Impact

A study conducted on the effects of zinc sulfate heptahydrate on maize crops demonstrated significant improvements in growth metrics. The application of the compound at varying concentrations resulted in enhanced leaf area and biomass compared to untreated controls. This research highlights the importance of micronutrients in crop yield optimization.

Case Study 2: Industrial Efficiency

In the textile industry, a comparative analysis of rayon production using different coagulants revealed that zinc sulfate heptahydrate provided superior results in terms of fiber strength and consistency. This finding underscores its effectiveness as a coagulant compared to traditional methods.

Mechanism of Action

Zinc sulfate exerts its effects through several mechanisms:

Enzyme Cofactor: Zinc acts as a cofactor for over 70 different enzymes, including alkaline phosphatase and DNA polymerase.

Wound Healing: Zinc facilitates wound healing by maintaining normal growth rates and skin hydration.

Immune System: Zinc plays a crucial role in the immune system by supporting the function of immune cells

Comparison with Similar Compounds

Research Findings and Industrial Relevance

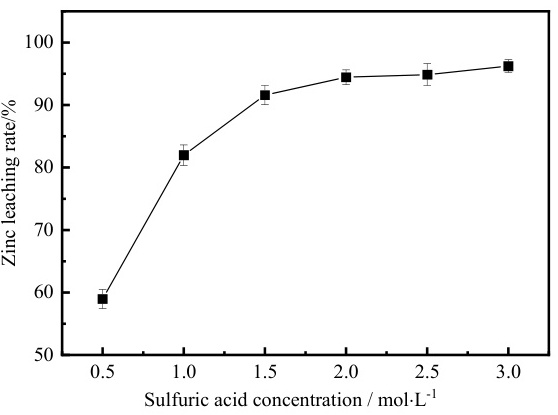

- Leaching Efficiency : A study on zinc leaching from ores demonstrated that sulfuric acid concentration (1.5–2.0 mol/L) optimizes zinc recovery (>90%), highlighting the acid's role in sulfate hydrate formation .

- Catalytic Reactivity : The reaction of zinc with sulfuric acid is accelerated by copper, producing hydrogen gas. This contrasts with zinc acetate, which requires milder conditions .

- Environmental Impact: Sulfuric acid emissions during zinc production necessitate pollution control technologies like Scroiler™ wet scrubbers, which reduce aerosol emissions by 10% compared to traditional methods .

Biological Activity

The compound "sulfuric acid; zinc; hydrate" represents a combination of sulfuric acid (H₂SO₄), zinc ions (Zn²⁺), and water, often encountered in various biological and industrial processes. Understanding the biological activity of this compound is crucial, especially in fields such as biochemistry, pharmacology, and environmental science. This article explores the biological roles and activities associated with zinc in conjunction with sulfuric acid, focusing on their interactions, mechanisms, and implications for health and disease.

Zinc: A Critical Biological Element

Zinc is an essential trace element involved in numerous biological functions. It plays a pivotal role in enzyme catalysis, structural integrity of proteins, and cellular signaling. Approximately 10% of all human proteins are estimated to require zinc for proper function . The biological activity of zinc is largely attributed to its ability to stabilize protein structures through coordination with amino acids like cysteine and histidine.

Table 1: Biological Functions of Zinc

| Function | Description |

|---|---|

| Enzyme Catalysis | Acts as a cofactor for over 300 enzymes, facilitating biochemical reactions. |

| Structural Role | Stabilizes protein structures through zinc-finger motifs. |

| Cellular Signaling | Modulates signaling pathways by acting as a secondary messenger. |

| Antioxidant Activity | Protects cells from oxidative stress by stabilizing antioxidant enzymes. |

Interaction of Sulfuric Acid with Zinc

Sulfuric acid is a strong acid commonly used in various chemical processes, including the extraction and purification of metals like zinc. The interaction between sulfuric acid and zinc can lead to the formation of zinc sulfate (ZnSO₄), which is soluble in water. This reaction can have significant implications for both industrial processes and biological systems.

Case Study: Zinc Dissolution in Sulfuric Acid

A study investigated the dissolution of zinc metal in sulfuric acid solutions, demonstrating that the presence of sulfuric acid enhances the solubility of zinc . The rate of dissolution was found to be influenced by several factors, including temperature, concentration of sulfuric acid, and the surface area of the zinc metal.

Biological Activity Implications

The biological implications of zinc solubilized by sulfuric acid are multifaceted:

- Nutritional Aspects : Zinc is vital for human health; however, excessive exposure to sulfuric acid can lead to toxic effects. Understanding the balance between beneficial zinc levels and harmful exposure is critical.

- Toxicology : High concentrations of sulfuric acid can lead to cellular damage and oxidative stress, potentially exacerbating conditions related to zinc deficiency or toxicity .

- Environmental Impact : In environmental contexts, runoff containing both sulfuric acid and zinc can affect soil and water quality, impacting microbial ecosystems and plant health.

Zinc ions play a role in various biochemical pathways:

Q & A

Basic: What is the reaction mechanism between zinc and sulfuric acid in aqueous systems?

Answer:

The reaction between metallic zinc and dilute sulfuric acid proceeds via a single-displacement redox mechanism. Zinc reduces H⁺ ions from the acid, producing hydrogen gas and zinc sulfate. The balanced equation is:

Zn (s) + H₂SO₄ (aq) → ZnSO₄ (aq) + H₂ (g)

In concentrated sulfuric acid, the reaction becomes more complex due to oxidative conditions, forming SO₂ gas. Water plays a critical role in solvating ions and stabilizing the sulfate complex . For ionic equations, water participates in proton transfer, as seen in:

Zn + 2H⁺ → Zn²⁺ + H₂ (g) .

Advanced: How can sulfuric acid concentration be optimized for zinc leaching efficiency?

Answer:

Experimental design should focus on sulfuric acid concentration, temperature, and particle size. Evidence shows zinc leaching efficiency peaks at ~2.0 mol/L H₂SO₄, with diminishing returns at higher concentrations due to increased corrosion or passivation . A stepwise approach:

Parameter Screening: Use a central composite design (CCD) to test 0.5–3.0 mol/L H₂SO₄.

Kinetic Analysis: Monitor leaching rates via ICP-OES or gravimetry at fixed intervals.

Post-Leach Characterization: Analyze residues with XRD to identify unreacted phases (e.g., ZnS).

Contradictions in literature data often arise from impurities (e.g., iron in ore) or agitation methods .

Basic: What methods are used to synthesize zinc sulfate hydrates?

Answer:

Zinc sulfate heptahydrate (ZnSO₄·7H₂O) is synthesized via:

Direct Reaction: React Zn metal or ZnO with dilute H₂SO₄ (1:1 molar ratio) under reflux:

ZnO + H₂SO₄ → ZnSO₄ + H₂O

Crystallization: Evaporate the solution at 30–40°C to precipitate heptahydrate crystals. Purity is confirmed by sulfate tests (BaCl₂ precipitation) and zinc quantification via EDTA titration .

Advanced: How to resolve contradictions in leaching efficiency data under varying sulfuric acid conditions?

Answer:

Discrepancies often stem from:

- Ore Composition: Iron content in ZnS ore can catalyze side reactions, altering H₂SO₄ consumption .

- Temperature Effects: Higher temperatures (>60°C) may increase leaching but accelerate acid decomposition.

Methodological Solutions: - Use standardized ore samples (e.g., synthetic ZnS with controlled impurities).

- Conduct parallel experiments with statistical validation (ANOVA) to isolate variables .

Basic: What analytical techniques ensure the purity of zinc sulfate hydrates?

Answer:

- Heavy Metal Analysis: Dissolve 1.0 g ZnSO₄·7H₂O in 10 mL H₂O, add Na₂S. Compare turbidity against a Pb²⁺ standard (limit: <10 ppm) .

- Sulfate Confirmation: Precipitate with BaCl₂; a white BaSO₄ precipitate confirms sulfate presence.

- Hydration State: Thermogravimetric analysis (TGA) quantifies H₂O loss at 100–200°C .

Advanced: How do impurities in zinc ores affect sulfuric acid leaching kinetics?

Answer:

Iron (Fe³⁺) and silica (SiO₂) are common impurities:

- Fe³⁺: Acts as an oxidant, accelerating ZnS dissolution but complicating purification.

- SiO₂: Forms colloidal gels, reducing H₂SO₄ diffusion.

Mitigation Strategies: - Pre-treat ores with magnetic separation (for Fe) or alkaline washing (for SiO₂).

- Use chelating agents (e.g., EDTA) to sequester Fe³⁺ during leaching .

Basic: What safety protocols are critical when handling sulfuric acid in zinc-related experiments?

Answer:

- PPE: Acid-resistant gloves, goggles, and lab coats.

- Ventilation: Use fume hoods to avoid inhaling SO₂ or acid mists (carcinogenic) .

- Waste Neutralization: Treat spent acid with CaCO₃ before disposal.

Advanced: What role does water activity play in the ionic reactivity of zinc sulfate hydrates?

Answer:

Water activity (a_w) in ZnSO₄·nH₂O influences:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.